(5-Cyano-3-methylthiophen-2-yl)boronic acid

Description

Classification and Structural Overview

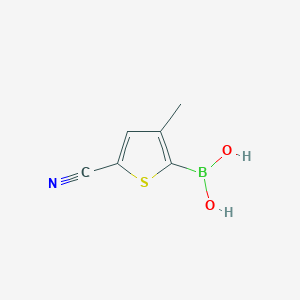

This compound belongs to the class of heterocyclic boronic acids , which integrate boron into aromatic ring systems. Its molecular structure consists of a thiophene backbone with substituents at the 2-, 3-, and 5-positions:

- Boronic acid group (-B(OH)₂) at position 2, enabling nucleophilic reactivity.

- Methyl group (-CH₃) at position 3, providing steric and electronic modulation.

- Cyano group (-C≡N) at position 5, enhancing solubility and electron-withdrawing effects.

The planar geometry of the boron center, with bond angles approximating 120°, arises from sp² hybridization, as confirmed by X-ray crystallography studies of analogous boronic acids. The SMILES notation B(C1=C(C=C(S1)C#N)C)(O)O and InChIKey JSKHWBGKKFXSFX-UHFFFAOYSA-N provide precise structural descriptors.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆BNO₂S |

| Molecular Weight | 167.00 g/mol |

| Hybridization (Boron) | sp² |

| Ring System | Thiophene |

Historical Context in Boronic Acid Chemistry

Boronic acids emerged as pivotal reagents following Edward Frankland’s 1860 synthesis of ethylboronic acid via diethylzinc and triethyl borate. The late 20th century saw transformative advances, notably Akira Suzuki’s development of palladium-catalyzed cross-coupling in 1981, which established boronic acids as indispensable tools for C–C bond formation. Heterocyclic variants like this compound gained prominence in the 2000s, driven by demand for complex pharmacophores and materials science applications. The compound’s first reported synthesis likely aligns with its CAS registration (860617-72-7) in the early 21st century, reflecting modern methodologies such as palladium-catalyzed borylation.

Significance in Heterocyclic Organoboron Compounds

The thiophene ring’s electron-rich π-system augments boronic acid reactivity, enabling efficient transmetalation in Suzuki-Miyaura couplings. Key functional attributes include:

- Electron-Withdrawing Cyano Group : Lowers the pKa of the boronic acid (≈8.5), enhancing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

- Steric Shielding by Methyl Group : Reduces undesired protodeboronation, improving stability during synthetic workflows.

Applications span:

Chemical Identification and Registry Information

Table 2: Registry and Identification Data

| Identifier | Value |

|---|---|

| CAS Number | 860617-72-7 |

| PubChem CID | 53439008 |

| DSSTox Substance ID | DTXSID40701660 |

| Wikidata Entry | Q82633413 |

| Molecular Formula | C₆H₆BNO₂S |

Analytical characterization employs:

- Nuclear Magnetic Resonance (NMR) : Confirms boron integration and substituent positions.

- High-Performance Liquid Chromatography (HPLC) : Verifies purity (>95%) at 260 nm.

- Mass Spectrometry (MS) : Matches molecular ion peaks to the theoretical mass.

Solubility profiles indicate moderate solubility in DMSO and methanol, with storage recommendations at 4°C under inert atmospheres to prevent oxidation.

Properties

IUPAC Name |

(5-cyano-3-methylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO2S/c1-4-2-5(3-8)11-6(4)7(9)10/h2,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKHWBGKKFXSFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(S1)C#N)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40701660 | |

| Record name | (5-Cyano-3-methylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40701660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860617-72-7 | |

| Record name | B-(5-Cyano-3-methyl-2-thienyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=860617-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Cyano-3-methylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40701660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

This is the most widely adopted method for preparing this compound.

| Step | Description |

|---|---|

| 1. Substrate Preparation | Synthesize or procure 5-cyano-3-methyl-2-bromothiophene or 2-iodothiophene derivative. |

| 2. Borylation Reaction | React the halogenated thiophene with bis(pinacolato)diboron in the presence of Pd catalyst and KOAc base. |

| 3. Reaction Conditions | Conduct under inert atmosphere at 80–100°C for 12–24 hours. |

| 4. Work-up | Hydrolyze the boronate ester intermediate with aqueous acid or base to yield the free boronic acid. |

| 5. Purification | Purify by recrystallization or chromatography to obtain pure this compound. |

This method benefits from high selectivity and yield, and the use of bis(pinacolato)diboron allows for mild reaction conditions.

Alternative Preparation via Trialkoxyborane and Metalation

A less common but documented approach involves:

- Metalation: Conversion of the aromatic nitrile thiophene derivative to its alkali metal salt (e.g., lithium salt) using strong bases such as lithium 2,2,6,6-tetramethylpiperidide.

- Borylation: Reaction of the metalated intermediate with trialkoxyborane (e.g., B(OR)₃ where R = alkyl group of 1–6 carbons).

- Hydrolysis: Subsequent hydrolysis to yield the boronic acid.

This method is described for related cyanophenylboronic acid derivatives and can be adapted for thiophene analogs. It requires careful control of stoichiometry and reaction conditions to avoid side reactions and ensure high purity.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Catalyst/Base | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Palladium-catalyzed Miyaura Borylation | 5-cyano-3-methyl-2-bromothiophene, bis(pinacolato)diboron | Pd(PPh₃)₄ or Pd(dppf)Cl₂, KOAc | 80–100°C, inert atmosphere, 12–24 h | High yield, mild conditions, scalable | Requires expensive Pd catalyst |

| Metalation and Trialkoxyborane Reaction | 5-cyano-3-methylthiophene, lithium 2,2,6,6-tetramethylpiperidide, trialkoxyborane | No Pd catalyst needed | Low temperature, inert atmosphere | Avoids Pd catalyst, useful for sensitive substrates | More complex, requires strong base and strict conditions |

Research Findings and Optimization

- Catalyst choice: Pd(dppf)Cl₂ has been shown to improve yields and reduce reaction times compared to Pd(PPh₃)₄ in similar thiophene borylations.

- Base selection: Potassium acetate offers good conversion rates; however, potassium carbonate or cesium carbonate may be used to optimize reaction rates.

- Solvent effects: Polar aprotic solvents like DMF and dioxane facilitate better solubility of reagents and catalyst stability.

- Temperature control: Elevated temperatures (90–100°C) favor faster reaction kinetics but must be balanced to avoid decomposition of sensitive cyano groups.

- Scale-up: Continuous flow reactors have been reported for similar boronic acid syntheses, improving reproducibility and yield for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

(5-Cyano-3-methylthiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Substitution: The cyano and methyl groups on the thiophene ring can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the boronic acid group.

Substitution: Various nucleophiles (e.g., amines, alcohols) and electrophiles (e.g., alkyl halides) can be used under appropriate conditions.

Major Products Formed

Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.

Oxidation: The major products are boronic esters or borates.

Substitution: The major products depend on the specific nucleophile or electrophile used in the reaction.

Scientific Research Applications

(5-Cyano-3-methylthiophen-2-yl)boronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (5-Cyano-3-methylthiophen-2-yl)boronic acid primarily involves its role as a boron source in various chemical reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The cyano and methyl groups on the thiophene ring can also participate in various chemical transformations, contributing to the compound’s versatility .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural and Physicochemical Properties

The following table compares (5-Cyano-3-methylthiophen-2-yl)boronic acid with key analogs:

*Note: pKa values are approximated based on substituent effects (electron-withdrawing groups lower pKa).

Key Observations:

- Electron Effects: The cyano group in this compound lowers its pKa compared to methyl-substituted analogs (e.g., (5-Methylthiophen-2-yl)boronic acid, pKa ~8.2), enhancing reactivity at physiological pH .

- Steric Hindrance: The 3-methyl group may introduce steric effects, influencing binding specificity in enzyme inhibition or catalytic reactions .

Anticancer Potential

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar IC₅₀ values (~0.2 µM) in triple-negative breast cancer models .

- Boronic acid-containing cis-stilbenes (e.g., compound 13c) inhibit tubulin polymerization (IC₅₀ = 21–22 µM) and induce apoptosis, highlighting the role of boronic acid positioning in biological activity .

Enzyme Inhibition

- β-Amido boronic acids (e.g., 3d) bind SARS-related targets at µM concentrations, demonstrating the importance of boronic acid warheads in enzyme inhibition .

- 1-Amido-2-triazolylethaneboronic acid analogs show improved β-lactamase inhibition (Ki values < 1 µM) compared to phenyl-substituted variants, suggesting that heterocyclic substituents enhance binding .

Biological Activity

(5-Cyano-3-methylthiophen-2-yl)boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Boronic acids are known for their versatility in organic synthesis and their ability to interact with biological systems, which makes them valuable in drug development. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of this compound includes a thiophene ring substituted with a cyano group and a boronic acid moiety. This configuration contributes to its reactivity and interaction with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |

|---|---|---|

| Escherichia coli | 29 | 6.50 |

| Staphylococcus aureus | 25 | 7.00 |

| Pseudomonas aeruginosa | 22 | 8.00 |

These results indicate that the compound could serve as a potential lead in developing new antibacterial agents, especially given the rising resistance to existing antibiotics .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it exhibits cytotoxic effects on cancer cell lines, particularly breast cancer cells (MCF-7).

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 18.76 ± 0.62 |

| HeLa | 25.00 ± 1.00 |

These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further research in cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes, which is crucial for understanding its mechanism of action:

| Enzyme | IC50 (µg/mL) |

|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 |

| Butyrylcholinesterase | 3.12 ± 0.04 |

| Antiurease | 1.10 ± 0.06 |

| Antithyrosinase | 11.52 ± 0.46 |

The high inhibitory activity against butyrylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with target proteins, a characteristic feature of boronic acids. This interaction can modulate various biochemical pathways involved in cell signaling and metabolism.

Case Studies

- Antibacterial Efficacy : A study demonstrated that formulations containing this compound showed enhanced antibacterial activity when combined with traditional antibiotics, suggesting a synergistic effect that could improve treatment outcomes for resistant bacterial infections .

- Cytotoxicity in Cancer Research : Research involving the treatment of MCF-7 cells with varying concentrations of the compound indicated a dose-dependent response in cytotoxicity, leading to significant cell death at higher concentrations .

Q & A

Q. What are the optimal synthetic routes for (5-Cyano-3-methylthiophen-2-yl)boronic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves palladium-catalyzed borylation of halogenated precursors (e.g., 5-cyano-3-methylthiophene derivatives) using bis(pinacolato)diboron as the boron source. Key conditions include:

- Solvents : Toluene or THF for solubility and stability.

- Bases : Potassium carbonate (K₂CO₃) or cesium fluoride (CsF) to promote transmetallation.

- Catalysts : Pd(dppf)Cl₂ or Pd(PPh₃)₄ under inert atmospheres (N₂/Ar). Yield optimization requires strict temperature control (80–110°C) and purification via recrystallization or column chromatography. Side reactions like protodeboronation are minimized by avoiding protic solvents .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR : ¹¹B NMR confirms boronic acid formation (~30 ppm for trigonal boron). ¹H/¹³C NMR identifies substituent positions on the thiophene ring.

- Mass Spectrometry : MALDI-MS with prior derivatization (e.g., pinacol esterification) prevents trimerization artifacts. In-situ esterification using 2,5-dihydroxybenzoic acid (DHB) as a matrix simplifies analysis .

- FT-IR : B-O and C≡N stretching frequencies (~1340 cm⁻¹ and ~2220 cm⁻¹, respectively) validate functional groups.

Q. What are common side reactions during synthesis, and how are they addressed?

- Deboronation : Occurs in acidic or aqueous conditions; mitigated by anhydrous solvents and inert atmospheres.

- Boroxine Formation : Additive stabilization (e.g., diols) or low-temperature storage reduces trimerization.

- Cyano Group Hydrolysis : Avoid strong bases or prolonged heating to preserve the cyano moiety .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence reactivity in Suzuki-Miyaura couplings compared to methyl/methoxy analogs?

The cyano group reduces electron density at the boronic acid site, increasing electrophilicity and accelerating transmetallation. This contrasts with methyl/methoxy groups, which donate electrons via σ/π-conjugation, slowing coupling rates. However, steric hindrance from the 3-methyl group may offset reactivity gains. Comparative kinetic studies using aryl halides (e.g., 4-bromoanisole) reveal rate differences of 1.5–3x under identical conditions .

Q. What strategies mitigate boroxine formation during MALDI-MS analysis?

- Derivatization : Convert boronic acid to pinacol esters (stable under MALDI conditions).

- In-Situ Modification : DHB matrix acts as a diol, forming cyclic esters on the sample plate.

- High-Throughput Sequencing : Direct analysis of single-bead libraries via MALDI-MS/MS minimizes dehydration artifacts .

Q. How does the compound’s binding kinetics with diol-containing biomolecules compare to other boronic acids?

Stopped-flow fluorescence assays reveal kon values follow: D-fructose > D-tagatose > D-mannose > D-glucose. The cyano group enhances Lewis acidity, potentially increasing binding rates with vicinal diols (e.g., glycoproteins). Surface plasmon resonance (SPR) studies on AECPBA-modified surfaces show secondary interactions (e.g., hydrophobic effects) can complicate selectivity, necessitating buffer optimization (e.g., borate at pH 8.5) .

Q. What in vitro assays evaluate its enzyme inhibitory potential?

- Proteasome Inhibition : Measure IC₅₀ via fluorogenic substrates (e.g., Suc-LLVY-AMC) in cell lysates.

- Glycosidase Binding : Competitive assays with 4-nitrophenyl glycosides quantify inhibition constants (Ki).

- Cellular Uptake : Fluorescent tagging (e.g., pyrene derivatives) tracks intracellular localization in cancer models .

Q. How do structural analogs (e.g., 5-Cyanothiophen-2-yl boronic acid) differ in electronic properties?

Computational DFT studies show the 3-methyl group increases steric bulk but has minimal electronic impact. In contrast, cyano substitution at position 5 lowers HOMO energy (-6.2 eV vs. -5.8 eV for methoxy analogs), enhancing electrophilicity. X-ray crystallography (SHELX-refined) reveals planar thiophene rings with B-O bond lengths of ~1.36 Å, consistent with sp² hybridization .

Contradictions and Data Gaps

- Reactivity vs. Steric Effects : While the cyano group theoretically enhances reactivity, steric hindrance from the 3-methyl group may reduce coupling efficiency in bulky substrates.

- Glycoprotein Selectivity : SPR data suggest non-specific interactions (e.g., hydrophobic binding) may mask boronic acid-diol specificity, requiring rigorous buffer optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.